molecular formula C25H21N5O4S B11276892 N-{2-[3-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide

N-{2-[3-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide

Cat. No.: B11276892
M. Wt: 487.5 g/mol
InChI Key: OSGUNIPGELNFLG-UHFFFAOYSA-N
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Description

N-acetyl-3,4-dimethoxyphenethylamine , is a chemical compound with the following structure:

Structure: C12H17NO3\text{Structure: } \text{C}_{12}\text{H}_{17}\text{NO}_3 Structure: C12​H17​NO3​

This compound belongs to the class of amides and exhibits interesting properties due to its unique structural features . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes:: The synthetic routes for N-acetyl-3,4-dimethoxyphenethylamine involve acetylation of the corresponding amine precursor. One common method is the acetylation of 3,4-dimethoxyphenethylamine using acetic anhydride or acetyl chloride.

Reaction Conditions::
  • Reactant: 3,4-dimethoxyphenethylamine
  • Reagent: Acetic anhydride or acetyl chloride
  • Conditions: Mild heating, solvent (e.g., dichloromethane)
  • Product: N-acetyl-3,4-dimethoxyphenethylamine

Industrial Production:: Industrial-scale production typically involves optimized reaction conditions, purification steps, and quality control to ensure high yields and purity.

Chemical Reactions Analysis

N-acetyl-3,4-dimethoxyphenethylamine can undergo various chemical reactions:

    Oxidation: It may be oxidized to form the corresponding N-acetyl-3,4-dimethoxyphenethylamine oxide.

    Reduction: Reduction of the carbonyl group yields the corresponding amine.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common reagents and conditions vary depending on the specific reaction type.

Scientific Research Applications

Chemistry::

    Building Block: N-acetyl-3,4-dimethoxyphenethylamine serves as a building block for more complex molecules.

    Functional Groups: Researchers study its reactivity and functional groups for drug design.

Biology and Medicine::

    Neurotransmitter Analogs: Its structural similarity to neurotransmitters makes it relevant in neuropharmacology.

    Drug Development: Investigated for potential therapeutic applications.

Industry::

    Fine Chemicals: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

N-acetyl-3,4-dimethoxyphenethylamine shares similarities with other amides, such as N-methyl-N-phenylbenzamide . its unique combination of functional groups distinguishes it from related compounds.

Properties

Molecular Formula

C25H21N5O4S

Molecular Weight

487.5 g/mol

IUPAC Name

N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]benzamide

InChI

InChI=1S/C25H21N5O4S/c1-34-18-13-11-17(12-14-18)26-21(31)15-35-25-28-24(33)22(29-30-25)19-9-5-6-10-20(19)27-23(32)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,26,31)(H,27,32)(H,28,30,33)

InChI Key

OSGUNIPGELNFLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

Origin of Product

United States

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